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molecular formula C12H15N3O3 B1298988 (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone CAS No. 21091-98-5

(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

Cat. No. B1298988
M. Wt: 249.27 g/mol
InChI Key: UMRXCSPRJVBXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148215B2

Procedure details

A stirred solution of 1-methylpiperazine (14.6 mL) and triethylamine (19.2 mL) in dry dichloromethane (132 mL) at 10° C. was treated with 4-nitrobenzoyl chloride (23.2 g) portion wise whilst maintaining the temperature below 15° C. After stirring at 10° C. for a further 1 hour the reaction mixture was allowed to warn to room temperature and treated with water (100 mL). The organic phase was then separated and the aqueous phase further extracted with dichloromethane (50 mL). The combined organic extracts were washed with a 0.5 M aqueous solution of sodium carbonate (100 mL), then with brine (100 mL), and then evaporated to low bulk and treated with petroleum ether (80–100° C.) (100 mL). After removal of further solvent, and trituration, the insoluble material collected was washed with petroleum ether (40–60° C.) to give the title compound (30.4 g) as pale orange crystalline solid, m.p. 100–101° C. 1H NMR [(CDCl3]: δ 8.29 (d, 2H), 7.59 (d, 2H), 3.94–3.71 (bs, 2H), 3.52–3.29 (bs, 2H) and 2.58–2.30 (2×brs and s overlapping, 7H).
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[N+:15]([C:18]1[CH:26]=[CH:25][C:21]([C:22](Cl)=[O:23])=[CH:20][CH:19]=1)([O-:17])=[O:16].O>ClCCl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:22](=[O:23])[C:21]2[CH:20]=[CH:19][C:18]([N+:15]([O-:17])=[O:16])=[CH:26][CH:25]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
14.6 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
19.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
23.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
132 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring at 10° C. for a further 1 hour the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 15° C
CUSTOM
Type
CUSTOM
Details
to warn to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase further extracted with dichloromethane (50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with a 0.5 M aqueous solution of sodium carbonate (100 mL)
CUSTOM
Type
CUSTOM
Details
with brine (100 mL), and then evaporated to low bulk
ADDITION
Type
ADDITION
Details
treated with petroleum ether (80–100° C.) (100 mL)
CUSTOM
Type
CUSTOM
Details
After removal of further solvent, and trituration
CUSTOM
Type
CUSTOM
Details
the insoluble material collected
WASH
Type
WASH
Details
was washed with petroleum ether (40–60° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCN(CC1)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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